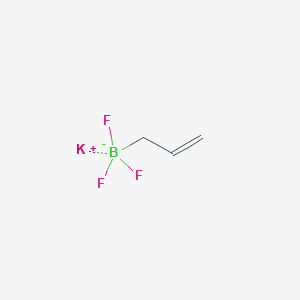

Potassium allyltrifluoroborate

描述

Historical Context of Allylboron Reagents in Organic Chemistry

Evolution of Allylation Methodologies

The addition of an allyl group to a carbonyl compound, known as allylation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. mdpi.com The history of this transformation dates back to 1876 with the work of Alexander Zaitsev using an allylzinc reagent. wikipedia.org Early methodologies often involved the use of Grignard reagents, with the first carbonyl allylations using allylmagnesium reagents being reported in 1904. nih.gov A significant advancement came in 1964 when Mikhailov and Bubnov introduced the use of isolable allylboron reagents for carbonyl allylations. nih.govfrontiersin.org This was followed by the development of other isolable allylmetal reagents, including allyltin (B8295985) reagents in 1967 and allylsilanes in 1976. nih.gov

A pivotal moment in the evolution of allylation chemistry was the development of enantioselective methods. In 1978, Hoffmann achieved the first enantioselective carbonyl allylations using a chiral allylborate derived from camphor. nih.govnih.gov This breakthrough spurred the development of numerous other asymmetric allylation protocols using chiral auxiliaries on metals like silicon, boron, and titanium. nih.govwikipedia.org The 1980s saw the advent of highly efficient allylboration reactions with excellent enantioselectivity through the use of chiral boron reagents. rsc.org The first catalytic enantioselective carbonyl allylation was reported in 1991 by Yamamoto, who utilized a chiral boron Lewis acid catalyst with allyltrimethylsilane. wikipedia.org

Emergence of Organotrifluoroborates as Synthetic Tools

Potassium organotrifluoroborate salts have more recently emerged as a versatile and advantageous class of reagents in organic synthesis. jove.com Their development addressed some of the limitations of earlier organoboron compounds, such as boronic acids, which can be prone to decomposition. nih.gov The seminal work of Matteson and coworkers laid the groundwork for the broader application of organotrifluoroborates. jove.com A significant advantage of potassium organotrifluoroborates is their stability; they are typically crystalline solids that are stable in the presence of air and moisture, making them easy to handle and store for extended periods. jove.comnih.govresearchgate.netresearchgate.net This stability, coupled with their low toxicity, has made them attractive alternatives to other organometallic reagents. jove.comnih.gov Initially, their primary application was as a bench-stable equivalent of boronic acids in palladium-catalyzed Suzuki-Miyaura coupling reactions. jove.comnih.gov However, their utility has since expanded to a wide range of transformations, including rhodium-catalyzed additions and other C-C bond-forming reactions. thieme-connect.comacs.org

Significance of Potassium Allyltrifluoroborate in C-C Bond Formation

Advantages over Traditional Allylating Agents

This compound offers several distinct advantages over traditional allylating agents like allylboronic acids, allylboronate esters, and other allylmetal reagents. nih.gov A primary benefit is its exceptional stability to air and moisture, which simplifies handling and storage. nih.govresearchgate.netscholaris.ca This contrasts with the sensitivity of many other allylating agents, such as allylboronic acids and esters, which can be reactive and prone to decomposition. scirp.org The use of this compound often allows for reactions to be conducted in aqueous media and under an open atmosphere, contributing to greener and more operationally straightforward synthetic protocols. mdpi.comnih.gov

Furthermore, reactions involving this compound can exhibit high functional group tolerance. jove.com This means that a wide variety of functional groups on the substrate molecules can be present without interfering with the desired allylation reaction, reducing the need for protecting groups. nih.govscholaris.ca The byproducts of reactions with this compound are often water-soluble and easily removed, simplifying product purification. scholaris.caresearchgate.net In some cases, the use of this reagent can also lead to improved regio- and stereoselectivity compared to other methods. acs.org

| Feature | This compound | Traditional Allylating Agents (e.g., Allyl Grignards, Allylboronic Esters) |

| Stability | High (Air and moisture stable crystalline solid) nih.govresearchgate.net | Often sensitive to air and moisture scirp.org |

| Handling | Easy to handle and store nih.gov | Often require inert atmosphere techniques |

| Toxicity | Generally low toxicity nih.gov | Varies, some can be highly toxic (e.g., organotin) frontiersin.org |

| Reaction Conditions | Can often be used in aqueous media and open atmosphere mdpi.comnih.gov | Typically require anhydrous organic solvents |

| Functional Group Tolerance | High jove.com | Can be limited, often requiring protecting groups |

| Byproducts | Often water-soluble and easily removed scholaris.caresearchgate.net | Can be difficult to separate from the product |

Role in the Construction of Complex Molecular Architectures

The unique properties of this compound make it a valuable tool for the construction of complex molecules, including natural products and pharmaceuticals. acs.orgbeilstein-journals.orgorganic-chemistry.org The ability to form carbon-carbon bonds with high levels of control over stereochemistry is crucial in total synthesis. beilstein-journals.org For instance, this compound and its derivatives have been used in the stereoselective synthesis of (+)-antimycin A1b, a complex dilactone natural product. acs.org In this synthesis, a montmorillonite (B579905) K10-promoted allylation reaction between an aldehyde and a substituted this compound salt was a key step in establishing the core stereochemistry of the molecule. acs.org

Furthermore, rhodium-catalyzed enantioselective additions of potassium allyltrifluoroborates to cyclic imines have been shown to produce protected homoallylic amines with high diastereo- and enantioselectivity. thieme-connect.com These products are important building blocks for the synthesis of more complex nitrogen-containing compounds. rsc.org The reaction often proceeds with a strong preference for C-C bond formation at the more substituted end of the allyl group, providing a reliable method for creating specific structural motifs. thieme-connect.com The versatility of potassium allyltrifluoroborates is also demonstrated in their use in palladium-catalyzed cross-coupling reactions to synthesize substituted styrenes, which are important in both chemical and polymer synthesis. tnstate.edu

| Application Area | Example | Significance | Reference |

| Natural Product Synthesis | Total synthesis of (+)-antimycin A1b | Stereoselective formation of the core stereochemical triad. | acs.org |

| Asymmetric Catalysis | Enantioselective rhodium-catalyzed allylation of cyclic imines | Provides access to chiral homoallylic amines with high stereocontrol. | thieme-connect.com |

| Synthesis of Bioactive Molecules | Synthesis of a precursor to MK-0371 (kinesin spindle protein inhibitor) | Cobalt-catalyzed asymmetric allylation of cyclic ketimines. | researchgate.net |

| Materials Science | Synthesis of substituted styrenes | Efficient method for creating monomers for polymer synthesis. | tnstate.edu |

Scope and Research Trajectory of this compound Chemistry

The field of this compound chemistry continues to expand, with ongoing research focused on developing new catalytic systems and broadening the scope of its applications. nih.govtnstate.edu While palladium-catalyzed cross-coupling reactions remain a significant area of use, there is growing interest in employing other transition metals, such as rhodium, copper, and cobalt, to achieve novel reactivity and selectivity. researchgate.netthieme-connect.com The development of metal-free reaction conditions is also a key research direction, aligning with the principles of green chemistry. jove.comeurekaselect.com

Current research is also exploring the use of this compound in a wider range of C-C bond-forming reactions, including reactions with different types of electrophiles. acs.org For example, recent studies have shown the successful aroylation of this compound. scirp.org There is also a focus on developing more complex and functionalized allyltrifluoroborate reagents to enable the direct introduction of intricate structural motifs into molecules. acs.org The application of these reagents in the synthesis of increasingly complex and biologically active natural products and pharmaceuticals remains a major driving force in the field. acs.orgnih.gov The unique reactivity and stability of this compound suggest that it will continue to be a valuable and widely used tool in modern organic synthesis. tnstate.edu

属性

IUPAC Name |

potassium;trifluoro(prop-2-enyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPZAMJXLCDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635395 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233664-53-4 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Allyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Potassium Allyltrifluoroborate

General Synthetic Routes

Several general methods are widely employed for the preparation of potassium allyltrifluoroborate, offering reliable access to this reagent from common starting materials.

Synthesis from Allylmagnesium Bromide and Trimethylborate

A foundational and frequently utilized method for synthesizing this compound involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). scholaris.canih.gov The process begins with the addition of allylmagnesium bromide to trimethyl borate. This step forms an intermediate boronic ester, which is not isolated. scholaris.ca Subsequent acidic hydrolysis converts the boronic ester into allylboronic acid. The crude allylboronic acid is then treated with a saturated aqueous solution of potassium hydrogen difluoride (KHF2) to yield this compound as a stable, white solid. scholaris.canih.gov This product can often be purified by simple filtration or by dissolution and filtration from a dry solvent like acetonitrile. scholaris.ca This approach is also applicable to the synthesis of other alkyltrifluoroborates, where an alkyl Grignard reagent is used as the starting organometallic species. nih.gov

General Reaction Scheme:

CH2=CHCH2MgBr + B(OCH3)3 → CH2=CHCH2B(OCH3)2

CH2=CHCH2B(OCH3)2 + H2O → CH2=CHCH2B(OH)2

CH2=CHCH2B(OH)2 + KHF2 → K[CH2=CHCH2BF3] + 2H2O

Conversion of Allyl Boronic Acids and Esters to Trifluoroborates

Potassium allyltrifluoroborates can be readily prepared from their corresponding allylboronic acids or boronic esters. This conversion is a straightforward and high-yielding process that enhances the stability and handling of the allylboron species. The most common method involves treating the allylboronic acid or a boronate ester, such as a pinacol (B44631) ester, with an excess of aqueous potassium hydrogen difluoride (KHF2). organic-chemistry.orgrsc.org The reaction effectively displaces the diol or hydroxyl groups on the boron atom with fluoride (B91410) ions, forming the stable trifluoroborate salt. rsc.orgacs.org This method is not only limited to allyl compounds but is a general procedure for converting various organoboronic acids and esters into their more robust trifluoroborate counterparts. nih.govacs.org The resulting this compound salts are typically crystalline solids, stable to air and moisture, which makes them convenient reagents for a wide range of chemical transformations. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Boronation of Allyl Alcohols and Acetates

Modern catalytic methods provide efficient routes to functionalized allylboronates, which can then be converted to potassium allyltrifluoroborates. Palladium-catalyzed borylation of allylic substrates such as allyl alcohols and acetates is a particularly powerful strategy. organic-chemistry.orgdiva-portal.org

Using a palladium pincer-complex as a catalyst, allyl alcohols can be directly and stereoselectively converted to allylboronic acids with reagents like tetrahydroxydiboron. organic-chemistry.org Similarly, allyl acetates undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B136004) to furnish allylboronates. researchgate.net These reactions are often highly regio- and stereoselective. organic-chemistry.orgdiva-portal.org The intermediate allylboronates are typically converted in situ or in a subsequent step to the corresponding this compound salts by treatment with KHF2. organic-chemistry.orgresearchgate.net This approach tolerates a wide variety of functional groups, providing access to a diverse array of substituted allyltrifluoroborates. organic-chemistry.org

| Substrate | Boron Source | Catalyst System | Product Type |

| Allyl Alcohols | Tetrahydroxydiboron | Palladium Pincer-Complex | Allylboronic Acids |

| Allyl Acetates | Bis(pinacolato)diboron | Pd(dba)2 / Ligand | Allylboronate Esters |

| Baylis-Hillman Acetates | Bis(pinacolato)diboron | Palladium Catalyst | Functionalized Allylboronates |

Transmetalation Reactions for Preparation of Potassium Allyltrifluoroborates

Transmetalation represents another key strategy for the synthesis of allyltrifluoroborates. This process involves the transfer of an allyl group from one organometallic compound to a boron-containing species. One example involves the generation of E- or Z-crotylpotassium reagents from the corresponding butenes. These reagents are generated in situ and their stereochemical configuration is maintained through careful temperature control during the transmetalation from lithium to potassium. scholaris.ca

In the context of cross-coupling reactions, the transmetalation step is crucial. For instance, in palladium-catalyzed reactions, an oxidative adduct, such as [Pd(Ar)(Br)(Ligand)], undergoes transmetalation with this compound. exlibrisgroup.com Mechanistic studies have shown that this step can be rate-determining and may proceed through a highly electrophilic intermediate before the allyl group transfer occurs. exlibrisgroup.com

Advanced Synthetic Approaches

To access more complex and stereochemically defined allyltrifluoroborates, advanced synthetic methods focusing on stereoselectivity have been developed.

Stereoselective Synthesis of Substituted Potassium Allyltrifluoroborates

The synthesis of chiral, substituted allyltrifluoroborates is critical for asymmetric synthesis. Significant research has focused on controlling the stereochemistry during the formation of the carbon-boron bond or in subsequent transformations.

One approach involves the stereospecific addition of E- and Z-crotyltrifluoroborates to substrates, which can provide anti- and syn-products, respectively. scholaris.ca The synthesis of the requisite stereodefined crotyltrifluoroborates can be achieved from E- or Z-crotylpotassium reagents, where precise temperature control is essential to preserve the olefin geometry. scholaris.ca

Catalytic enantioselective methods have also emerged as powerful tools. Rhodium-catalyzed additions of potassium allyltrifluoroborates to cyclic imines, for example, can produce homoallylic amines with high levels of both diastereo- and enantioselection. thieme-connect.com Similarly, chiral N,N'-dioxide/Indium(III) complexes have been used to catalyze the highly enantioselective allylation of various substrates with potassium allyltrifluoroborates. researchgate.netnih.gov Another strategy involves the diastereoselective allylation between an α-silyloxy aldehyde and a substituted this compound, promoted by montmorillonite (B579905) K10 clay, which provides access to complex stereochemical triads. nih.govfigshare.com The required (Z)-substituted this compound for this transformation was synthesized through a sequence involving syn-selective hydroboration/protodeboration of an alkynylboronate ester. nih.govfigshare.com

These advanced methods enable the construction of chiral molecules containing quaternary carbon centers and other complex structural motifs, highlighting the synthetic utility of stereochemically pure allyltrifluoroborates. researchgate.netnih.gov

Synthesis via C-H Bond Activation

The synthesis of allylboronates, the precursors to this compound, through C-H bond activation is a sophisticated method that leverages transition metal catalysis to directly convert a C-H bond at an allylic position into a C-B bond. diva-portal.org This approach is atom-economical and can reduce the number of synthetic steps compared to traditional methods. scielo.br

The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, which is a key step in the process. scielo.br For the borylation of alkenes, rhodium and iridium catalysts are often employed. diva-portal.org For instance, the dehydrogenative borylation of alkenes can be catalyzed by rhodium complexes, yielding trans-vinylboronates. diva-portal.org

More specifically, rhodium-catalyzed electrochemical C-H activation has been demonstrated as a viable route. In this method, this compound can serve as an alkylating source, implying its formation or involvement in related C-H functionalization pathways. snnu.edu.cn The process, termed rhodaelectro-catalysis, can be performed in an undivided cell. snnu.edu.cn The catalytic cycle for such reactions typically involves the ortho C-H metalation by a Rh(III) species, followed by coordination with an alkene, migratory insertion, and subsequent reductive elimination to yield the product and regenerate the active catalyst. snnu.edu.cn

Key aspects of the C-H activation for borylation are summarized in the table below.

| Feature | Description |

| Catalysts | Transition metal complexes, particularly those of rhodium (Rh) and iridium (Ir). diva-portal.orgrsc.org |

| Mechanism | Involves the oxidative addition of a metal complex to a C-H bond or a concerted metalation-deprotonation process. diva-portal.orgscielo.br |

| Selectivity | Regioselectivity is a significant challenge, often controlled by directing groups or the inherent electronic and steric properties of the substrate. diva-portal.orgscielo.br |

| Precursors | The direct boronation of allyl alcohols with diboronic acid using palladium pincer-complex catalysis is a related facile method. diva-portal.org |

Research by Marder and co-workers has shown that arylated alkenes undergo dehydrogenative borylation with diboronates in the presence of a rhodium complex catalyst to yield trans-vinylboronates with high regio- and stereoselectivity. diva-portal.org While this produces vinylboronates, the underlying principle of C-H activation for borylation is directly relevant to the synthesis of allylboronates. The development of catalytic procedures for the selective functionalization of C-H bonds in simple alkenes to produce allylboronates is a primary goal in this field. diva-portal.org

Purification and Handling Considerations in Laboratory Synthesis

Proper purification and handling are crucial for ensuring the integrity of this compound and the safety of laboratory personnel. As a stable, crystalline solid, it is generally easier to handle than many other organoboron reagents. mdpi.comorgsyn.org

Purification: After synthesis, this compound typically requires purification to remove by-products and unreacted starting materials. Recrystallization is the most common method for purifying solid organotrifluoroborate salts. orgsyn.orgnih.gov The choice of solvent is critical for effective purification.

| Purification Method | Solvent System | Notes |

| Recrystallization | Acetonitrile (CH₃CN) | Pure samples can be obtained from concentrated solutions of acetonitrile. acs.org The crude product can also be purified by dissolution and filtration from dry acetonitrile. scholaris.ca |

| Recrystallization | Water (H₂O) and Tetrahydrofuran (THF) | The product can be recrystallized using a mixture of distilled water and THF. orgsyn.org |

| Washing/Extraction | Ethyl Acetate (B1210297) (EtOAc) and Water | In procedures where the product is used directly in a subsequent reaction, a simple work-up involving dilution with ethyl acetate and washing with water or potassium carbonate solution can be sufficient. mdpi.com |

Handling and Storage: Standard laboratory procedures for handling chemical solids should be followed. The compound is known to be air and moisture stable, which simplifies its handling and storage compared to boronic acids. orgsyn.org

| Aspect | Guideline | Citation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. In case of dust formation, a dust respirator is recommended. | cymitquimica.comechemi.comchemicalbook.in |

| Ventilation | Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. | echemi.comchemicalbook.in |

| General Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area. | cymitquimica.com |

| Storage | Store in original, tightly sealed containers in a cool, dry, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | cymitquimica.comchemicalbook.in |

| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed container for disposal. The area should then be washed with large amounts of water. | cymitquimica.com |

The toxicological properties of this compound are not fully known, and it should be handled with the prudent procedures used for chemicals of unknown toxicity. frontierspecialtychemicals.com It is stable under recommended storage conditions. scbt.com

Iii. Reactivity and Mechanistic Investigations of Potassium Allyltrifluoroborate

Allylation Reactions with Carbonyl Compounds

Potassium allyltrifluoroborate serves as a stable, efficient, and often environmentally benign reagent for the allylation of carbonyl compounds, a critical carbon-carbon bond-forming reaction that produces homoallylic alcohols. nih.gov These products are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals. nih.govmdpi.comnih.gov Unlike many traditional allylic organometallic reagents, this compound is an air- and water-stable salt, which simplifies handling and allows for reactions in aqueous media. scholaris.cascirp.orgorganic-chemistry.org

The reaction of this compound with aldehydes is a well-established method for synthesizing secondary homoallylic alcohols. researchgate.netorganic-chemistry.org The reaction is noted for its high efficiency and selectivity, proceeding under mild conditions to yield the desired products, often without the need for extensive purification. eurekaselect.commdpi.com

While the allylation of aldehydes can proceed without a catalyst, various systems have been developed to enhance reaction rates and yields.

18-Crown-6 (B118740): This macrocyclic polyether acts as a phase-transfer catalyst. sarchemlabs.comsigmaaldrich.comsigmaaldrich.com By forming a stable complex with the potassium ion, 18-Crown-6 increases the solubility of the allyltrifluoroborate salt in organic solvents, thereby facilitating the reaction in biphasic media. mdpi.comsigmaaldrich.comresearchgate.net This method allows for the efficient allylation of a wide array of functionalized aldehydes at room temperature and under an open atmosphere. mdpi.com

Lanthanide-based Metal-Organic Frameworks (MOFs): MOFs, such as those constructed from europium and fumaric acid ([Eu2(fum)3(H2O)4]·(3H2O)), have been employed as recyclable heterogeneous catalysts. mdpi.comlookchem.com These catalysts are effective even in small quantities and in the presence of water, promoting the allylation of various aldehydes in high yields and with short reaction times. lookchem.com The Lewis acidic nature of the lanthanide ions within the MOF structure is believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the allyl group. mdpi.comacs.org

Salicylic (B10762653) Acid: Salicylic acid has been identified as a simple and efficient organocatalyst for promoting the allylation of aldehydes with this compound. eurekaselect.comresearchgate.net This method is environmentally friendly, utilizing water as a co-solvent under mild, room-temperature conditions. eurekaselect.comingentaconnect.com The reaction is robust, tolerating a wide range of aldehydes and affording the corresponding homoallylic alcohols in moderate to excellent yields (60-93%). eurekaselect.comingentaconnect.com

| Catalyst System | Type | Key Features | Typical Conditions |

|---|---|---|---|

| 18-Crown-6 | Phase-Transfer | Solubilizes the potassium salt in organic media. sigmaaldrich.comsigmaaldrich.com | Biphasic (e.g., CH2Cl2/H2O), room temperature. mdpi.com |

| Lanthanide-based MOFs | Heterogeneous Lewis Acid | Recyclable, effective in small amounts, water-tolerant. mdpi.comlookchem.com | Wet solvents, room temperature. lookchem.com |

| Salicylic Acid | Homogeneous Brønsted Acid | Environmentally friendly, uses water as co-solvent. eurekaselect.comingentaconnect.com | Aqueous media, room temperature. eurekaselect.com |

The choice of solvent significantly impacts the efficiency of the allylation reaction. The use of aqueous media is a cornerstone of green chemistry approaches for this transformation. mdpi.comresearchgate.net this compound's byproducts are typically inert, non-toxic, and water-soluble salts that are easily removed, further enhancing the green credentials of the methodology. nih.govmdpi.com

Reactions performed in a biphasic system, such as dichloromethane (B109758) (CH2Cl2) and water, often show superior results, especially when paired with a phase-transfer catalyst like 18-Crown-6. mdpi.comresearchgate.net Using only CH2Cl2 can lead to low yields due to the poor solubility of the potassium salt, while using only water can be inefficient for water-insoluble aldehydes. researchgate.netscielo.br A study on the allylation of 4-nitrobenzaldehyde (B150856) demonstrated that a 1:1 mixture of CH2Cl2 and water provided good yields, highlighting the benefit of the biphasic approach. researchgate.net Mechanochemical methods, which involve grinding the reactants together with a small amount of liquid (liquid-assisted grinding or LAG), often using water, represent another green approach that minimizes solvent use and energy consumption. nih.govmdpi.com

| Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| CH2Cl2/H2O (1:1) | 18-C-6 (10 mol%) | 92 | mdpi.com |

| CH2Cl2 | 18-C-6 (10 mol%) | 15 | mdpi.com |

| H2O | 18-C-6 (10 mol%) | <5 | mdpi.com |

| None (Neat) | 18-C-6 (10 mol%) | 7 | researchgate.net |

The allylation of aldehydes with this compound is generally believed to proceed through a Type I mechanism, which involves a closed, six-membered chair-like transition state. rsc.org This pathway is initiated by the activation of the aldehyde by a Lewis or Brønsted acid, or through the dissociation of a fluoride (B91410) ion from the tetra-coordinated borate (B1201080) to form a more reactive tri-coordinated allylboron species. scholaris.ca This intermediate then coordinates with the carbonyl oxygen of the aldehyde. The cyclic transition state accounts for the high diastereoselectivity often observed in these reactions. harvard.edu In catalyzed reactions, the catalyst plays a crucial role. For instance, in lanthanide-catalyzed systems, the metal center is thought to activate the carbonyl group, while in reactions promoted by salicylic acid, protonation of the carbonyl is the likely activation step. mdpi.comeurekaselect.com

The allylation of aldehydes with this compound is characterized by excellent regioselectivity and chemoselectivity. eurekaselect.comresearchgate.netingentaconnect.comresearchgate.net The reaction consistently results in the formation of the γ-adduct, where the new carbon-carbon bond forms at the carbon furthest from the boron atom, yielding the corresponding homoallylic alcohol. rsc.org Aroylation reactions using this compound also show this regioselectivity, affording aryl propenyl ketones. scirp.orgscirp.org

Furthermore, the reaction exhibits high chemoselectivity. It is possible to selectively allylate aldehydes in the presence of less reactive carbonyl functional groups, such as ketones. nih.govmdpi.comresearchgate.net This selectivity can be controlled, for example, under mechanochemical conditions where specific grinding parameters lead to the efficient allylation of aldehydes while leaving ketones largely unreacted. nih.govmdpi.com This selective reactivity allows for the synthesis of complex molecules with multiple functional groups without the need for extensive protecting group strategies. eurekaselect.com

The allylation of ketones to form tertiary homoallylic alcohols is significantly more challenging than the corresponding reaction with aldehydes due to the lower electrophilicity and greater steric hindrance of the ketone carbonyl group. organic-chemistry.orgrsc.org Uncatalyzed reactions are often ineffective. nih.govmdpi.com Consequently, successful ketone allylation typically requires more forcing conditions or the use of specific catalysts to achieve practical conversion rates. scholaris.caorganic-chemistry.org

Several catalytic systems have been developed to address this challenge:

Lanthanide Catalysts: Similar to their use in aldehyde allylations, lanthanide-based catalysts can promote the reaction with ketones. mdpi.comnih.gov Under mechanochemical conditions, the use of a lanthanide catalyst can make the allylation of ketones nearly quantitative, whereas the uncatalyzed reaction is inefficient. nih.govmdpi.com

Montmorillonite (B579905) K10 Clay: This acidic clay serves as an effective, scalable, and environmentally friendly heterogeneous catalyst for the allylation of both ketones and aldehydes. scholaris.caorganic-chemistry.org The method is robust and avoids complex work-up procedures, as the boric acid byproducts remain adsorbed on the clay. scholaris.ca This system has been shown to provide high yields for a range of cyclic and acyclic ketones. organic-chemistry.org

Indium: Indium has been used to mediate the allylation of ketones, including more complex substrates like α,β-epoxyketones. scholaris.ca Mechanistic studies suggest the reaction may proceed through the formation of an allylindium species via transmetallation from the boron reagent. scholaris.ca

Chiral In(III)/N,N'-Dioxide Complexes: For asymmetric catalysis, chiral indium(III) complexes have been employed to achieve the α-selective allylation of ketones with γ-substituted potassium allyltrifluoroborates, yielding homoallylic tertiary alcohols with high enantioselectivity. researchgate.net

While phase-transfer catalyzed conditions that are successful for aldehydes often fail to give complete conversion for ketones, the development of these more potent catalytic systems has significantly expanded the utility of this compound for the synthesis of tertiary alcohols. scholaris.ca

Asymmetric Catalytic Allylation of Ketones

Allylation of Imines and Ketimines

The allylation of imines and ketimines provides a direct route to homoallylic amines, which are valuable intermediates in the synthesis of nitrogen-containing compounds. rsc.orgresearchgate.net The use of this compound in these reactions has been explored with various catalytic systems.

Rhodium-based catalysts have proven effective for the allylation of cyclic imines with potassium allyltrifluoroborates. rsc.org Chiral diene-ligated rhodium complexes can achieve high enantioselectivities in these transformations. nih.gov The reaction mechanism is proposed to involve the formation of an allylrhodium(I) species via transmetalation from the allyltrifluoroborate. nih.gov These allylrhodium intermediates can sometimes undergo isomerization, leading to more complex products. nih.gov

Palladium pincer complexes have also been used to catalyze the allylation of tosylimines with potassium allyltrifluoroborates, affording homoallylic amines in high yields. diva-portal.org The mechanism involves the transmetalation of the allyl group from boron to the palladium center, followed by reaction with the imine. diva-portal.org

More recently, visible light-promoted, redox-neutral alkylation of imines using potassium organotrifluoroborates has been developed. nih.govresearchgate.net This method proceeds under mild conditions and expands the scope of substrates that can be used. nih.gov

The asymmetric allylation of ketimines is a challenging but important transformation for the synthesis of chiral α-tertiary amines. rsc.org Several catalytic systems have been developed to address this challenge.

Shibasaki and co-workers reported the first catalytic enantioselective allylation of ketimines using a CuF/(R,R)-cyclopentyl-DuPHOS catalyst with an allylboronate. rsc.org Lam and co-workers developed a rhodium-catalyzed enantioselective allylation of cyclic N-sulfonyl α-ketiminoesters with potassium allyltrifluoroborates using a chiral diene ligand, achieving high enantioselectivities. rsc.orgnih.gov A cobalt-catalyzed system using a BOX ligand has also been reported for the same class of substrates. doi.orgencyclopedia.pub

A binary acid system comprising bismuth acetate (B1210297) and a chiral phosphoric acid has been shown to be highly efficient for the asymmetric allylation of isatin-derived ketimines with allylboronates, providing chiral 3-allyl-3-aminooxindoles in excellent yields and enantioselectivities. nih.govencyclopedia.pub

Interactive Data Table: Catalytic Systems for Asymmetric Ketimine Allylation

| Catalyst System | Ketimine Substrate | Allylating Agent | Key Features |

|---|---|---|---|

| Rh/Chiral Diene | Cyclic N-sulfonyl α-ketiminoesters. rsc.orgnih.gov | Potassium allyltrifluoroborates. rsc.orgnih.gov | High enantioselectivity (90–99% ee). rsc.org |

| Co/BOX Ligand | Cyclic N-sulfonyl α-ketiminoesters. doi.orgencyclopedia.pub | Potassium allyltrifluoroborates. doi.orgencyclopedia.pub | Cost-effective metal catalyst. encyclopedia.pub |

| CuF/DuPHOS | N-benzylketimines. rsc.org | Allylboronate. rsc.org | Pioneering work in the field. rsc.org |

| Bi(OAc)₃/Chiral Phosphoric Acid | Isatin-derived ketimines. nih.govencyclopedia.pub | Allylboronates. nih.govencyclopedia.pub | High efficiency and stereocontrol. nih.gov |

The mechanism of imine allylation with this compound is highly dependent on the catalytic system employed. In rhodium-catalyzed reactions, the key steps are believed to be the transmetalation from the boron ate complex to the rhodium center to form an allylrhodium species, followed by nucleophilic attack on the imine. nih.gov The reaction of this compound with an alcohol can generate a mixed alkoxide/fluoride boron ate complex, which is the active species in the transmetalation step. nih.gov Isomerization of the allylrhodium intermediate via β-hydride elimination and re-addition or 1,4-rhodium migration can occur, leading to different regio- and stereoisomeric products. nih.govnih.gov

For palladium-pincer complex catalyzed reactions, a similar transmetalation to an η¹-allyl palladium complex is proposed, which then reacts with the electrophilic imine. diva-portal.org In the case of visible-light promoted alkylations, a closed-cycle radical addition mechanism is postulated, which is supported by the lack of reaction in the absence of light or catalyst. nih.gov

Asymmetric Allylation of Ketimines

Cross-Coupling Reactions

This compound has emerged as a versatile and stable reagent in the realm of cross-coupling chemistry, valued for its air and moisture stability which allows for easier handling and storage compared to other organoboron compounds. researchgate.netnih.gov Its reactivity has been extensively explored, particularly in palladium-catalyzed reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound serves as an effective coupling partner. tnstate.edu These reactions typically involve a palladium catalyst and a base to couple the allyl group with various organic halides and triflates. nih.govorganic-chemistry.org

The palladium-catalyzed cross-coupling of this compound with aryl halides is a well-established method for the synthesis of allylarenes. tnstate.edu Various catalyst systems have been developed to facilitate this transformation, often achieving good to excellent yields. organic-chemistry.org A notable procedure employs a PdCl₂(dtbpf) catalyst with an isopropanol/water solvent system under microwave irradiation, which has been shown to be efficient and promote remarkable regioselectivity. tnstate.edu The reaction tolerates a wide array of functional groups on the aryl halide partner. nih.govacs.org

Table 1: Palladium-Catalyzed Allylation of Aryl Halides with this compound

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 95 | organic-chemistry.org |

| 2 | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 98 | organic-chemistry.org |

| 3 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 | organic-chemistry.org |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 91 | organic-chemistry.org |

| 5 | 4-Iodoacetophenone | PdCl₂(dtbpf) | Cs₂CO₃ | IPA/H₂O (9:1) | 95 | tnstate.edu |

This table is interactive. Click on the headers to sort the data.

In addition to aryl halides, this compound readily couples with alkenyl halides and triflates. researchgate.netnih.gov These reactions provide a direct route to 1,4-dienes, which are valuable synthetic intermediates. The use of PdCl₂(dppf) as a catalyst in propanol (B110389) with an amine base has proven effective for these transformations. researchgate.netnih.gov The stability of the trifluoroborate salt is a significant advantage, allowing for reactions that tolerate diverse functional groups. researchgate.net

Table 2: Coupling of this compound with Alkenyl Halides and Triflates

| Entry | Electrophile | Catalyst | Base | Solvent | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 1 | (E)-1-Iodo-1-hexene | PdCl₂(dppf)·CH₂Cl₂ | Et₃N | n-PrOH | (E)-1,4-Nonadiene | 88 | researchgate.netnih.gov |

| 2 | 2-Bromo-1-octene | PdCl₂(dppf)·CH₂Cl₂ | Et₃N | n-PrOH | 2-Allyl-1-octene | 75 | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

A key feature of the cross-coupling reactions involving substituted allyltrifluoroborates is the control of regioselectivity (α- vs. γ-substitution). Research has shown that the choice of ligand on the palladium catalyst is crucial in directing the outcome. For instance, the use of bulky, bidentate phosphine (B1218219) ligands like D-t-BPF can lead to high γ-selectivity in the coupling of crotyltrifluoroborates with aryl bromides. nih.govscribd.com This selectivity arises from the steric influence of the ligand during the transmetalation and reductive elimination steps. nih.gov

Furthermore, these reactions can proceed with high stereospecificity. The two-electron mechanism generally accepted for Suzuki-Miyaura couplings favors a stereospecific transfer of the allyl group. nih.gov Enantioselective couplings have been achieved using chiral ligands, such as Josiphos-type ligands, which can induce high enantiomeric excess in the formation of the γ-addition product. nih.govscribd.com DFT calculations have supported an inner-sphere SE2′ pathway for the transmetalation step, which is key to establishing the stereochemistry of the product. nih.gov

The transmetalation step in the Suzuki-Miyaura coupling of this compound has been a subject of detailed mechanistic investigation. scribd.comcolab.ws Kinetic and theoretical studies have revealed a complex process. For the γ-selective coupling catalyzed by a Pd(0)/D-t-BPF complex, evidence points to the formation of a highly electrophilic cationic intermediate, [Pd(Ar)(D-t-BPF)]⁺, prior to the actual transmetalation with the allyltrifluoroborate. scribd.comresearchgate.net

The rate-determining step was found to be the transmetalation itself, which is accelerated by electron-donating substituents on the bromoarene. scribd.com Density functional theory (DFT) calculations suggest that the transmetalation between the [Ar-Pd]⁺ species and the allyltrifluoroborate can proceed via either an open or closed SE2′ transition state, with the open pathway being slightly lower in energy. scribd.comnih.gov The role of the base is also critical, as it is believed to activate the organoboron reagent to facilitate the transfer of the allyl group to the palladium center. colab.ws

Beyond the Suzuki-Miyaura reaction, this compound participates in other palladium-catalyzed transformations.

A palladium-catalyzed direct amination cross-coupling reaction with allyltrifluoroborate has been established, expanding the utility of this reagent for C-N bond formation. tnstate.edu

Additionally, a direct aroylation reaction has been developed. scirp.org This microwave-assisted, palladium-catalyzed process couples this compound with aroyl chlorides. scirp.orgresearchgate.net Unlike the coupling with substituted crotyltrifluoroborates, the regioselectivity of the aroylation with this compound is not significantly affected by the electronic nature of the substituents on the aroyl chloride. scirp.orgresearchgate.net The reaction consistently yields the corresponding aryl propenyl ketones in good to high yields. scirp.org The proposed mechanism involves the oxidative addition of the aroyl chloride to the palladium(0) catalyst, followed by transmetalation with the allyltrifluoroborate and subsequent reductive elimination. scirp.org

Table 3: Palladium-Catalyzed Direct Aroylation of this compound

| Entry | Aroyl Chloride | Catalyst | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | Benzoyl chloride | PdCl₂(dtbpf) | 1-Phenyl-2-propen-1-one | 85 | scirp.org |

| 2 | 4-Methoxybenzoyl chloride | PdCl₂(dtbpf) | 1-(4-Methoxyphenyl)-2-propen-1-one | 90 | scirp.org |

| 3 | 4-Nitrobenzoyl chloride | PdCl₂(dtbpf) | 1-(4-Nitrophenyl)-2-propen-1-one | 88 | scirp.org |

This table is interactive. Click on the headers to sort the data.

Palladium-Catalyzed Direct Amination and Aroylation

N-Allylation Products from Amines and Amidation Reactions

This compound serves as a versatile reagent for the N-allylation of amines and related amidation reactions. A notable application is the rhodium-catalyzed asymmetric 1,2-allylation of N-tosyl- and N-nosylaldimines. nih.govacs.org This method provides enantioenriched homoallylic amines in high yields (up to 90%) and excellent enantioselectivities (up to 98% ee). nih.govacs.org The reaction proceeds effectively with a low catalyst loading (3.0 mol %) of a Rh(I) complex. nih.govacs.org A key feature of this protocol is its ability to generate the same major diastereomer when using either (E)- or (Z)-crotyltrifluoroborate, suggesting the involvement of a common allylrhodium intermediate that undergoes rapid isomerization. acs.orgnih.gov This transformation has been successfully applied to the total synthesis of (-)-crispine A. nih.govacs.org

Furthermore, the double allylboration of nitriles using this compound in the presence of boron trifluoride etherate offers a mild and chemoselective route to bis-allyl amines. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgthieme-connect.com This metal-free approach is advantageous as it avoids the use of more reactive and less stable allylborane reagents and proceeds at room temperature. organic-chemistry.orgacs.org The reaction is believed to proceed through the in situ generation of allyldifluoroborane as the active allylating species. acs.org

A palladium-catalyzed cross-coupling reaction of indole (B1671886) with this compound under microwave heating has also been explored for N-allylation. tnstate.edu The stability of this compound compared to allylboronic acid makes it a favorable reagent for this transformation. tnstate.edu

Direct Aroylation of Aroyl Chlorides

This compound can undergo direct aroylation with aroyl chlorides in the presence of a palladium catalyst. scirp.orgresearchgate.netscirp.orgscirp.orgtnstate.eduresearchgate.net222.198.130 This reaction typically utilizes a palladium catalyst, such as PdCl2(dtbpf), and is often accelerated by microwave irradiation, significantly reducing reaction times. scirp.orgresearchgate.net The aroylation of this compound proceeds to afford aryl propenyl ketones. scirp.orgresearchgate.net Unlike the corresponding reaction with crotyltrifluoroborates, the regioselectivity of the aroylation of this compound is not significantly affected by the electronic nature of the substituents on the aroyl chloride. scirp.orgresearchgate.net

The proposed mechanism for this transformation involves the oxidative addition of the aroyl chloride to the palladium(0) catalyst to form an aroyl-palladium(II) complex. scirp.orgscirp.org This is followed by transmetalation with this compound and subsequent reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst. scirp.org The initial product, a β,γ-unsaturated ketone, can then isomerize to the more stable α,β-unsaturated ketone. scirp.org

Other Transformations Involving this compound

Double Allylboration of Nitriles and Acid Anhydrides

A significant transformation involving this compound is the double allylboration of nitriles and acid anhydrides. acs.orgnih.govorganic-chemistry.orgthieme-connect.comacs.orgsemanticscholar.org This reaction, promoted by boron trifluoride etherate (BF3·OEt2) in dichloromethane at room temperature, provides a mild and efficient method to synthesize bis-allyl amines from nitriles and bis-allyl esters from acid anhydrides. acs.orgnih.govorganic-chemistry.orgacs.org This method is notable for its operational simplicity, the use of a stable and robust allylating reagent, and the avoidance of metal catalysts. acs.orgorganic-chemistry.org The reaction exhibits good chemoselectivity, tolerating other electrophilic functional groups. acs.orgthieme-connect.com

The process is believed to involve the in situ formation of allyldifluoroborane from the reaction of this compound with BF3·OEt2. acs.org This species then acts as the reactive allylating agent. For nitriles, the reaction proceeds through a double addition to the carbon-nitrogen triple bond, followed by hydrolysis to yield the diallylated amine. acs.org Similarly, acid anhydrides undergo a double allylation to form the corresponding diallylated esters. acs.org

Table 1: Examples of Double Allylboration of Nitriles and Acid Anhydrides

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzonitrile | N,N-Diallylaniline | 96 |

| 4-Nitrobenzonitrile | N,N-Diallyl-4-nitroaniline | 79 |

| 4-Methoxybenzonitrile | N,N-Diallyl-4-methoxyaniline | 83 |

| Benzoic Anhydride (B1165640) | Diallyl Benzoate | 99 |

| Cyclohexanecarboxylic Anhydride | Diallyl Cyclohexanecarboxylate | 96 |

Ring-Opening Allylation Reactions (e.g., Spiro-epoxyoxindoles)

This compound is an effective nucleophile in the ring-opening allylation of epoxides, particularly spiro-epoxyoxindoles. researchgate.netrsc.orgrsc.org These reactions provide access to valuable 3-allyl-3-hydroxyoxindole scaffolds, which contain a quaternary stereocenter. rsc.org

A notable development is the cobalt(II)/bisoxazoline-catalyzed asymmetric stereoconvergent ring-opening allylation of spiro-epoxyoxindoles with this compound. rsc.org This catalytic system can accommodate a variety of spiro-epoxyoxindoles, affording the desired chiral oxindoles in good yields (64–90%) and moderate to good enantioselectivities (57–78% ee). rsc.org A gram-scale reaction has demonstrated the practical utility of this method. researchgate.net Preliminary mechanistic studies suggest that the reaction proceeds through a sequential epoxide ring-opening and enantioselective addition process. rsc.org

Lewis acids such as BF3·Et2O can also promote the regioselective C3-allylation of spiro-epoxyoxindoles. researchgate.net Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to promote the ring-opening of spiro-epoxyoxindoles with nucleophiles, including indoles, highlighting the potential for metal-free conditions. arkat-usa.org

Functionalization Reactions of the Trifluoroborate Moiety (e.g., Dihydroxylations, Epoxidations)

The trifluoroborate group in this compound can be retained while the allyl group undergoes functionalization. The olefinic bond of this compound and other unsaturated organotrifluoroborates can be subjected to cis-dihydroxylation. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com This reaction, typically using osmium tetroxide (OsO4) as a catalyst, proceeds smoothly to yield the corresponding diol while keeping the trifluoroborate moiety intact. nih.gov The resulting dihydroxytrifluoroborates are stable compounds and can be isolated as pure solids. nih.gov This is particularly noteworthy because organoboron compounds with a heteroatom at the β-position often undergo rapid elimination. nih.gov These diol products are valuable synthetic intermediates that can participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions, without the need for protecting groups. nih.govorganic-chemistry.org

Similarly, the epoxidation of olefin-containing potassium organotrifluoroborates, including this compound, has been demonstrated. scirp.org This shows the tolerance of the trifluoroborate group to oxidative conditions, further expanding the synthetic utility of these reagents. nih.gov

General Mechanistic Principles and Transition State Models

The reactivity of this compound is governed by several key mechanistic principles. In many of its reactions, the trifluoroborate salt itself is not the reactive species but serves as a stable precursor to a more reactive allylboron species.

In Lewis acid-promoted reactions, such as the double allylboration of nitriles and acid anhydrides with BF3·OEt2, the mechanism is believed to involve the exchange of fluoride ions to generate a neutral, more electrophilic allyldifluoroborane. acs.org This species then readily engages in nucleophilic attack on the electrophile.

In transition metal-catalyzed reactions, such as the palladium-catalyzed aroylation, the mechanism proceeds through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. scirp.orgscirp.org During transmetalation, the allyl group is transferred from the boron to the metal center. rsc.org The stability of the C-B bond in the trifluoroborate requires activation, which is often achieved by the base present in the reaction mixture.

For rhodium-catalyzed allylations, the proposed mechanism involves the formation of an allylrhodium intermediate. acs.orgnih.gov The stereochemical outcome of these reactions is often determined by the structure of the chiral ligand complexed to the rhodium center. rsc.org In some cases, these allylrhodium intermediates can undergo isomerization, such as a 1,4-Rh(I) migration, leading to the formation of more complex products. nih.gov

In catalyst-free reactions in aqueous media, the hydrogen-bonding network of water can play a crucial role in activating the electrophile, such as an acylsilane, towards nucleophilic attack by the allyltrifluoroborate. organic-chemistry.org Mechanochemical activation has also been proposed to induce the partial hydrolysis of the allyltrifluoroborate to a more reactive allyl(fluoro)boronic acid species. mdpi.com

Transition state models for the allylation of carbonyls often invoke a Zimmerman-Traxler-type chair-like transition state to explain the observed diastereoselectivity, particularly in crotylation reactions. scholaris.ca However, the specific transition state can be influenced by the metal catalyst, ligands, and substrate.

Role of Lewis Acid Activation in Trifluoroborate Reactivity

This compound is recognized for its stability in air and moisture, rendering it an easily handleable reagent. However, this stability also means it is generally inert towards electrophiles like aldehydes and ketones under neutral conditions. mdpi.com Activation is required to unlock its nucleophilic potential, most commonly achieved through the use of Lewis acids. mdpi.com

Various Lewis acids have been shown to promote the addition of this compound to carbonyl compounds. Among those studied, boron trifluoride etherate (BF₃·OEt₂) has been identified as a particularly efficient catalyst, effective in both stoichiometric and catalytic amounts. researchgate.netscholaris.ca The addition of this compound to a range of aldehydes in the presence of BF₃·OEt₂ proceeds at both low and room temperatures to produce homoallylic alcohols in high yields. scholaris.ca Other Lewis acids can also facilitate this transformation. researchgate.net

The prevailing mechanistic hypothesis suggests that the Lewis acid interacts with the trifluoroborate salt, leading to the dissociation of a fluoride ion. This generates a highly reactive, tricoordinate allylboron difluoride intermediate. scholaris.ca This transient species is significantly more electrophilic at the boron center and, consequently, more reactive as an allylating agent. This activation pathway is distinct from reactions involving other organoboron reagents, such as allylboronic acids or esters, which can react without an external activator but are often less stable. mdpi.com In some systems, such as indium-promoted allylations, the reaction may proceed through an allylindium species, though the precise nature of the active intermediate can be complex. scholaris.ca The necessity of an activator has been experimentally verified; for instance, in visible-light promoted reactions with imines, no product is formed in the absence of the photocatalyst, even though similar additions are known to occur with Lewis acids. nih.gov

The efficiency of Lewis acid catalysis allows for robust and operationally simple allylation procedures with broad functional group tolerance. scholaris.ca

| Lewis Acid | Stoichiometry | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Catalytic | Not Specified | RT | High | scholaris.ca |

| BF₃·OEt₂ | Stoichiometric | Not Specified | -78 to RT | High | researchgate.netscholaris.ca |

| Montmorillonite K-10 | Catalyst | Not Specified | Not Specified | Good | scholaris.ca |

| Indium | Promoter | Not Specified | Not Specified | Good | scholaris.ca |

Zimmerman-Traxler Like Transition States

The stereochemical outcome of the reaction between γ-substituted allylboron reagents and carbonyl compounds is often rationalized by the Zimmerman-Traxler model. This model proposes a closed, six-membered, chair-like transition state where the metal (in this case, boron) coordinates to the carbonyl oxygen. acs.orgacs.org This ordered arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product.

In reactions involving potassium crotyltrifluoroborates (the γ-methyl substituted analogues of this compound), the observed diastereoselectivity is highly consistent with a Zimmerman-Traxler-like transition state. researchgate.net Specifically, upon activation with a Lewis acid like BF₃·OEt₂, the (E)- and (Z)-crotyltrifluoroborates react with aldehydes to afford the corresponding anti and syn homoallylic alcohols, respectively, with high diastereoselectivity. scholaris.caresearchgate.net This stereospecificity strongly implies that the reaction proceeds through the intermediate allylboron difluoride, which then engages in an organized, chair-like transition state with the aldehyde. researchgate.net

Further evidence supporting this model comes from deuterium (B1214612) labeling experiments. The reaction of 4'-bromoacetophenone (B126571) with potassium α,α-bis(deutero)allyltrifluoroborate under montmorillonite K-10 promotion resulted in a single allylation product, without any scrambling of the deuterium label. This outcome is consistent with a direct addition via a closed, chair-like Zimmerman-Traxler transition state, as a competing pathway involving a more freely rotating intermediate would lead to a mixture of products. scholaris.ca The predictability afforded by this model is a cornerstone of modern asymmetric synthesis using allylboron reagents. acs.orgnih.gov

Radical Addition Mechanisms

While many reactions of this compound proceed via ionic, polar mechanisms, the compound can also serve as a precursor to allyl radicals under appropriate conditions. These radical-based transformations offer alternative pathways for C-C bond formation.

A prominent example is the visible light-promoted photoredox alkylation of imines. nih.gov In this process, an iridium-based photocatalyst, upon irradiation with blue LEDs, becomes a potent oxidizing agent. It can then oxidize the this compound to generate an allyl radical intermediate. nih.gov This radical subsequently adds to the imine, forming an N-centered radical, which is then reduced by the catalyst in its reduced state to close the catalytic cycle. nih.gov Control experiments confirm that both light and the photocatalyst are essential for the reaction to proceed, distinguishing it from Lewis acid-catalyzed pathways. nih.gov Although a radical chain process cannot be entirely ruled out without further studies, the results are consistent with a closed-cycle photoredox mechanism. nih.gov

In other contexts, copper catalysis has been employed to initiate radical reactions. For instance, the copper(I)-catalyzed oxidative radical ring-opening and cyclization of methylenecyclopropanes with potassium benzyltrifluoroborates proceeds through a proposed radical mechanism. researchgate.net However, in this specific system, this compound was found to be an ineffective substrate, yielding only trace amounts of the desired product. researchgate.net This highlights that the viability of radical pathways can be highly dependent on the specific organotrifluoroborate and the reaction system employed.

| Organotrifluoroborate | Reaction Type | Catalyst/Promoter | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|---|

| This compound | Alkylation of Imines | Ir-photocatalyst + Blue Light | Allyl Radical | Moderate to good yield of alkylated amine | nih.gov |

| Potassium Benzyltrifluoroborate | Ring Opening/Cyclization | CuI / DTBP | Benzyl Radical | Good yield of dihydronaphthalene | researchgate.net |

| This compound | Ring Opening/Cyclization | CuI / DTBP | Allyl Radical | Trace product | researchgate.net |

Computational Chemistry Approaches to Mechanistic Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions, including those involving organoboron compounds. acs.org While extensive computational studies focused exclusively on this compound are not widely reported in the initial survey, the approaches used for related organoboron systems provide a clear framework for how such investigations offer mechanistic insights.

For related allylation reactions, computational studies have been used to model transition state structures and determine reaction energy profiles. For example, in the allylation of aldehydes with allylboronates activated by a Lewis acid like AlCl₃, DFT calculations at the B3LYP level have been used to model the transition state. These studies suggest that the Lewis acid chelates to a boronate oxygen atom, which enhances the electrophilicity of the boron center and accelerates the subsequent allylboration step. rsc.org Similar computational models could be applied to the BF₃·OEt₂-activated reaction of this compound to map the energy landscape of the formation of the proposed allylboron difluoride intermediate and its subsequent reaction via a Zimmerman-Traxler transition state.

DFT calculations are also crucial for understanding the role of different components in a catalytic cycle, such as the function of the base in the Suzuki-Miyaura cross-coupling, another key reaction of organoboron compounds. acs.org By optimizing the geometries of intermediates and transition states, computational chemists can evaluate competing mechanistic pathways, such as whether a base first interacts with the palladium catalyst or the organoboronic acid. acs.org This type of analysis would be invaluable in dissecting complex catalytic systems involving this compound, for instance, to distinguish between neutral and ionic pathways in transition metal-catalyzed processes or to rationalize the stereoselectivity observed with chiral catalysts. acs.org

Iv. Applications of Potassium Allyltrifluoroborate in Organic Synthesis

Synthesis of Homoallylic Alcohols

The synthesis of homoallylic alcohols, which are crucial building blocks in the synthesis of natural products, is a significant application of potassium allyltrifluoroborate. semanticscholar.orgrsc.orgnih.gov This reagent readily participates in allylation reactions with aldehydes and ketones to furnish the corresponding homoallylic alcohols. semanticscholar.orgnih.govmdpi.com

Various methods have been developed to promote the allylation of aldehydes using this compound. One efficient and environmentally friendly approach utilizes salicylic (B10762653) acid as a promoter at room temperature, with water as a co-solvent, providing moderate to good yields (60-93%) of the desired homoallylic alcohols. eurekaselect.comresearchgate.net This method is noted for its simplicity, low catalyst loadings, and chemo- and regioselectivity. eurekaselect.comresearchgate.net Another green method involves the use of a catalytic amount of 18-crown-6 (B118740) in a biphasic aqueous medium, which also affords high yields of homoallylic alcohols at room temperature without the need for extensive purification. mdpi.comnih.gov Furthermore, ultrasound irradiation has been employed to promote the allylation of aldehydes with potassium allyltrifluoroborates in the presence of a minimal amount of acetone, yielding products in high yields and short reaction times. nih.govresearchgate.net Montmorillonite (B579905) clay has also been utilized as a catalyst for the allylation of aldehydes, offering a convenient route to homoallylic alcohols. scholaris.ca

The scope of this reaction is broad, tolerating a variety of functional groups on the aldehyde, including aliphatic, aromatic, and heterocyclic substituents. researchgate.net

Enantioenriched Homoallylic Alcohols

The development of catalytic asymmetric methods for the synthesis of enantioenriched homoallylic alcohols is of great importance. While direct enantioselective allylation of carbonyls with this compound is a developing area, related organoboron reagents have seen significant success. For instance, copper-catalyzed 1,6-boration of electron-deficient dienes can produce chiral secondary allylboronates, which can then be used in stereoselective aldehyde allylborations. core.ac.uk Additionally, chiral diol•SnCl₄ complexes have been shown to catalyze the enantioselective allylboration of aldehydes with high levels of asymmetric induction. acs.org These approaches often involve the in situ formation of a more reactive allylboron species from a precursor, highlighting the potential for developing catalytic enantioselective methods directly using this compound.

Functionalized Homoallylic Alcohols

This compound is effective in the synthesis of functionalized homoallylic alcohols. The reaction conditions are often mild enough to tolerate a wide array of functional groups on the aldehyde substrate. eurekaselect.commdpi.comnih.gov For example, aldehydes containing nitro, chloro, bromo, and methoxy (B1213986) groups have been successfully allylated to produce the corresponding functionalized homoallylic alcohols in good yields. nih.goveurekaselect.com This tolerance for various functionalities makes this compound a useful tool in the synthesis of complex molecules where sensitive groups need to be preserved. eurekaselect.com The cross-coupling of Baylis-Hillman acetate (B1210297) adducts with bis(pinacolato)diboron (B136004), followed by treatment with aqueous KHF₂, yields stable allyl trifluoroborate salts that react stereoselectively with aldehydes to afford functionalized homoallylic alcohols. organic-chemistry.orgorganic-chemistry.org

Homoallylic Tertiary Alcohols from Ketones and Ketoesters

The synthesis of homoallylic tertiary alcohols can be achieved through the reaction of this compound with ketones and ketoesters. semanticscholar.orgrsc.org Mechanochemical methods have been developed for the allylation of both aldehydes and ketones, with the selectivity being controllable by the grinding parameters. semanticscholar.orgnih.govmdpi.com While the uncatalyzed mechanochemical allylation of ketones can be sluggish, the use of lanthanide catalysts can lead to nearly quantitative yields. semanticscholar.orgnih.gov

A practical method for the chemo- and diastereoselective allylation of α,β-epoxy ketones using this compound has been developed, promoted by indium metal, to afford α,β-epoxyhomoallylic tertiary alcohols in high yields and diastereoselectivities. acs.orgacs.org Furthermore, catalytic asymmetric allylation of halo-substituted ketones and ketoesters has been accomplished using a chiral In(III)/N,N′-dioxide catalyst, yielding homoallylic tertiary alcohols with excellent reactivity and enantioselectivity. researchgate.net This catalytic system also demonstrates unusual α-selective allylation of γ-substituted potassium allyltrifluoroborates. researchgate.net

Synthesis of Chiral Amines and Derivatives

This compound and its derivatives are valuable reagents in the synthesis of chiral amines and their derivatives, which are important structural motifs in many biologically active compounds. rsc.orgnih.gov

Chiral α-Tertiary Amines

The synthesis of chiral α-tertiary amines represents a significant challenge in organic chemistry. researchgate.net Catalytic asymmetric allylation of ketimines is a powerful strategy to construct these challenging stereocenters. encyclopedia.pub For instance, an enantioselective rhodium-catalyzed addition of potassium allyltrifluoroborates to cyclic imines provides access to protected homoallylic amines with high levels of diastereo- and enantioselection. thieme-connect.com This reaction shows a strong preference for carbon-carbon bond formation at the more substituted terminus of the allyl fragment. thieme-connect.com Bismuth acetate and chiral phosphoric acid have been used as a binary acid system to promote the enantioselective allylation of isatin-derived ketimines with allylboronates, yielding chiral homoallylic α-tertiary amines in high yields and enantiomeric ratios. encyclopedia.pub

N-Allylated Products

While the primary focus is often on C-C bond formation, N-allylated products can also be synthesized. For example, the direct substitution of 2-aminotropones with potassium allyltrifluoroborates in the presence of sodium bicarbonate yields 2-allyltropones through a transition-metal-free C-N bond cleavage. researchgate.net Additionally, a double allylboration of nitriles using this compound in the presence of boron trifluoride etherate can produce bis-allyl amines. acs.org

Synthesis of Substituted Styrenes

The synthesis of substituted styrenes, which are crucial monomers in polymer science and intermediates in fine chemical synthesis, can be efficiently achieved using this compound. The primary method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. utoronto.caresearchgate.net This transformation serves as a powerful tool for creating carbon-carbon bonds.

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂ or a system generated in situ from PdCl₂ and triphenylphosphine (B44618) (PPh₃). researchgate.netacs.org A base, commonly cesium carbonate (Cs₂CO₃) or triethylamine (B128534) (Et₃N), is required to facilitate the transmetalation step. researchgate.netacs.org A significant advantage of this method is the stability and ease of handling of this compound compared to the more sensitive allylboronic acids. researchgate.net Research has demonstrated that these coupling reactions can be carried out under relatively mild conditions, sometimes with microwave irradiation to accelerate the reaction and improve efficiency, leading to the desired substituted styrenes in good yields. utoronto.ca The reaction tolerates a variety of functional groups on the aryl halide partner. researchgate.net

Table 1: Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling This table contains representative data adapted from studies on the cross-coupling of organotrifluoroborates.

| Aryl Halide Partner | Catalyst / Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodoacetophenone | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 4-Allylacetophenone | 95 | ualberta.ca |

| 4-Bromobenzonitrile | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 4-Allylbenzonitrile | 91 | ualberta.ca |

| Methyl 4-bromobenzoate | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | Methyl 4-allylbenzoate | 89 | ualberta.ca |

| 4-Bromoanisole | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 4-Allylanisole | 85 | ualberta.ca |

| 1-Bromonaphthalene | PdCl₂(dppf) / Et₃N | n-PrOH | 1-Allylnaphthalene | 78 | researchgate.net |

Synthesis of Bis-Allyl Amines and Esters

A notable application of this compound is in the metal-free double allylboration of nitriles and acid anhydrides. This reaction provides a direct and mild pathway to homoallylic amines (bis-allyl amines) and homoallylic esters (bis-allyl esters), respectively. thieme-connect.com The process is typically promoted by a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), at room temperature. capes.gov.bracs.org

In this transformation, this compound acts as the source of the allyl nucleophile. The reaction is believed to proceed through the in situ generation of the more reactive allylboron difluoride or triallylborane (B1609386) species upon interaction with BF₃·OEt₂. capes.gov.br This species then engages in a double addition to the nitrile or acid anhydride (B1165640) electrophile. A key advantage of this methodology is its high chemoselectivity; it can be performed in the presence of other electrophilic functional groups without competing side reactions. capes.gov.br The resulting bis-allylic amines and esters are obtained in high yields and are valuable synthetic intermediates, for instance, for subsequent ring-closing metathesis to form spirocycles. capes.gov.br

Table 2: Double Allylboration of Nitriles and Acid Anhydrides Data sourced from Ramadhar, T. R., et al. (2013). J. Org. Chem. thieme-connect.comcapes.gov.br

| Substrate | Product Type | Product | Yield (%) | Reference |

| Benzonitrile | Bis-Allyl Amine | 1-Phenyl-1,1-bis(allyl)amine | 96 | capes.gov.br |

| 4-Nitrobenzonitrile | Bis-Allyl Amine | 1-(4-Nitrophenyl)-1,1-bis(allyl)amine | 79 | capes.gov.br |

| 4-Methoxybenzonitrile | Bis-Allyl Amine | 1-(4-Methoxyphenyl)-1,1-bis(allyl)amine | 83 | capes.gov.br |

| Benzoic Anhydride | Bis-Allyl Ester | 1-Phenylbut-3-en-1-yl-4-pentenoate | 99 | capes.gov.br |

| Succinic Anhydride | Bis-Allyl Ester | 1-(3-Carboxypropyl)but-3-en-1-yl-4-pentenoate | 96 | capes.gov.br |

Synthesis of Chiral Oxindoles Bearing Quaternary Stereocenters

The construction of chiral quaternary stereocenters is a significant challenge in organic synthesis. This compound has been successfully employed in the enantioconvergent synthesis of chiral oxindoles that feature such a stereocenter at the C3 position. utoronto.cascholaris.ca The key reaction involves a cobalt-catalyzed ring-opening of racemic spiroepoxyoxindoles with this compound. utoronto.ca

This enantioconvergent process utilizes a chiral cobalt(II)/bis(oxazoline) complex as the catalyst. utoronto.cascholaris.ca The reaction proceeds under mild conditions, affording the desired 3-allyl-3-hydroxyoxindoles with good yields and moderate to good enantioselectivities. scholaris.ca This method is notable as it transforms a racemic starting material into a single, enantioenriched product, effectively setting the complex quaternary stereocenter in a controlled manner. The practical utility of this protocol has been demonstrated on a gram scale. scholaris.ca

Table 3: Enantioconvergent Cobalt-Catalyzed Allylation of Spiroepoxyoxindoles Data sourced from Yin, H., et al. (2015) and related reviews. utoronto.cascholaris.ca

| Spiroepoxyoxindole Substituent (at N) | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Benzyl (Bn) | Co(ClO₄)₂ / (S)-Ph-Box | 3-Allyl-1-benzyl-3-hydroxyindolin-2-one | 90 | 78 | utoronto.cascholaris.ca |

| Methyl (Me) | Co(ClO₄)₂ / (S)-Ph-Box | 3-Allyl-3-hydroxy-1-methylindolin-2-one | 85 | 70 | utoronto.cascholaris.ca |

| Phenyl (Ph) | Co(ClO₄)₂ / (S)-Ph-Box | 3-Allyl-3-hydroxy-1-phenylindolin-2-one | 65 | 60 | utoronto.cascholaris.ca |

| Allyl | Co(ClO₄)₂ / (S)-Ph-Box | 1,3-Diallyl-3-hydroxyindolin-2-one | 88 | 75 | utoronto.cascholaris.ca |

Synthesis of γ-Hydroxy-γ-Lactam Derivatives and 2-Allylindolin-2-ols

This compound is a key reagent for accessing complex heterocyclic structures such as γ-hydroxy-γ-lactam derivatives and 2-allylindolin-2-ols. The synthesis of γ-hydroxy-γ-lactams can be achieved through the enantioselective allylboration of isatins (which are cyclic α-keto-lactams). This reaction, catalyzed by chiral complexes, directly installs an allyl group and a hydroxyl group at the C3 position, creating the γ-hydroxy-γ-lactam core structure found in many bioactive molecules. researchgate.netnih.gov

Similarly, while the direct synthesis of 2-allylindolin-2-ols is less commonly reported, their immediate precursors, 2-allylindolines, are readily synthesized. A practical method for the C2-allylation of indoles uses this compound promoted by a Lewis acid like BF₃·OEt₂. acs.orgacs.org This reaction proceeds with high regioselectivity for the C2 position of the indole (B1671886) ring. The resulting 2-allylindolines can then serve as direct precursors for 2-allylindolin-2-ols through subsequent oxidation. This two-step sequence provides a reliable route to these valuable synthetic intermediates.

Table 4: Synthesis of 2-Allylindolines via C2-Allylation of Indoles Data sourced from Nowrouzi, F., & Batey, R. A. (2013). Angew. Chem. Int. Ed. acs.org

| Indole Substrate | Lewis Acid Promoter | Product | Yield (%) | Reference |

| Indole | BF₃·OEt₂ | 2-Allylindoline | 89 | acs.org |

| 5-Methoxyindole | BF₃·OEt₂ | 2-Allyl-5-methoxyindoline | 94 | acs.org |

| 5-Bromoindole | BF₃·OEt₂ | 2-Allyl-5-bromoindoline | 87 | acs.org |